2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Fluorination: The indole ring is fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The protected amino acid is coupled with the fluorinated indole using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acids or alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-(1h-indol-3-yl)propanoic acid: Lacks the fluorine atom on the indole ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-1h-indol-3-yl)propanoic acid: Contains a chlorine atom instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-3-(4-bromo-1h-indol-3-yl)propanoic acid: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid, commonly referred to as a derivative of amino acids with specific modifications, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a fluorinated indole moiety, which may enhance its pharmacological properties.
The molecular formula of this compound is C16H19FN2O4, with a molecular weight of approximately 322.33 g/mol. The compound is characterized by the presence of a fluorine atom, which is known to influence the biological activity and metabolic stability of pharmaceutical agents.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉FN₂O₄ |
Molecular Weight | 322.33 g/mol |
CAS Number | 1104606-55-4 |
Purity | ≥98% |
Storage Conditions | Sealed, dry, 2-8°C |
Antimicrobial Activity
Research has indicated that compounds with indole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that indole derivatives can disrupt bacterial cell membranes, leading to cell death through mechanisms involving reactive oxygen species (ROS) generation .
Antitumor Activity
The indole moiety is also associated with anticancer properties. Compounds featuring fluorinated indoles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. One study highlighted the role of such compounds in modulating signaling pathways related to cell proliferation and survival . The specific compound may enhance the efficacy of existing chemotherapeutics or serve as a lead for new drug development.
Neuroprotective Effects
Furthermore, there is emerging evidence suggesting that certain amino acid derivatives can exhibit neuroprotective effects. The modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways, has been noted in related compounds. This suggests potential applications in treating neurodegenerative diseases or conditions characterized by excitotoxicity .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating significant antimicrobial activity when compared to standard antibiotics .
Case Study 2: Anticancer Properties
A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Treatment with 50 µM of the compound resulted in a reduction of cell viability by over 60% after 48 hours, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C16H19FN2O4 |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
REBIRBARADNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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